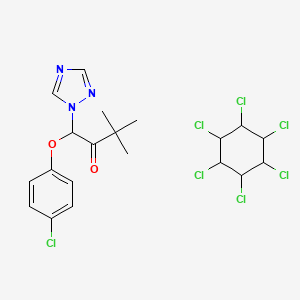
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one and 1,2,3,4,5,6-hexachlorocyclohexane are two distinct chemical compounds with significant applications in various fields. The former is a triazole fungicide, while the latter is an organochlorine compound historically used as an insecticide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
1,2,3,4,5,6-Hexachlorocyclohexane is produced through the chlorination of benzene in the presence of ultraviolet light. This process results in the formation of several isomers, with the gamma isomer being the most biologically active .
Industrial Production Methods
Industrial production of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the fungicide . For 1,2,3,4,5,6-hexachlorocyclohexane, industrial production has largely ceased due to environmental and health concerns .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
1,2,3,4,5,6-Hexachlorocyclohexane primarily undergoes dehydrochlorination and hydrolysis reactions .
Major Products Formed
The major products formed from the reactions of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one include various intermediates used in the synthesis of other fungicides . For 1,2,3,4,5,6-hexachlorocyclohexane, the major products are less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death .
1,2,3,4,5,6-Hexachlorocyclohexane acts on the nervous system of insects, causing hyperexcitation and eventual death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Hexachlorobenzene: An organochlorine compound with similar environmental persistence.
Uniqueness
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one is unique in its specific structural configuration, which provides it with distinct fungicidal properties . 1,2,3,4,5,6-Hexachlorocyclohexane’s uniqueness lies in its historical significance and its environmental impact .
Eigenschaften
CAS-Nummer |
104276-45-1 |
|---|---|
Molekularformel |
C20H22Cl7N3O2 |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C14H16ClN3O2.C6H6Cl6/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-9,13H,1-3H3;1-6H |
InChI-Schlüssel |
TXVSKICRKPPKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




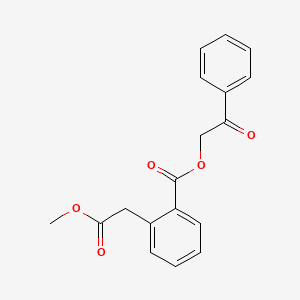
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
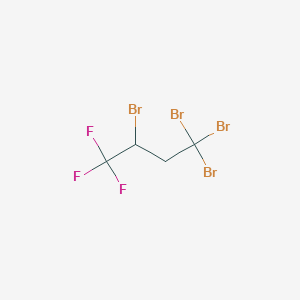
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
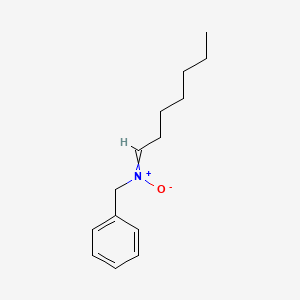
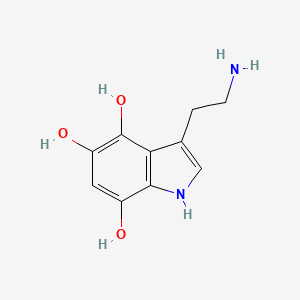
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
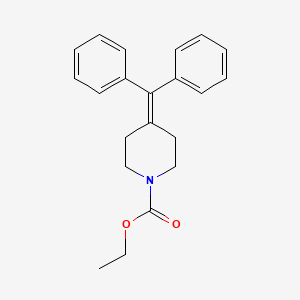
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
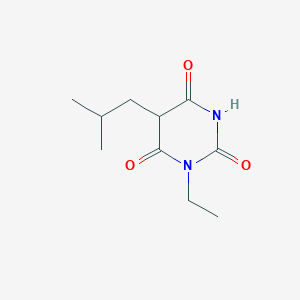
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
